N-Hydroxy-2-(pyridin-4-YL)ethanimidamide
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Overview
Description
N-Hydroxy-2-(pyridin-4-YL)ethanimidamide is a chemical compound with the molecular formula C7H9N3O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom, and an ethanimidamide group with a hydroxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide typically involves the reaction of pyridine derivatives with hydroxylamine and other reagents under controlled conditions. One common method includes the reaction of 4-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(pyridin-4-YL)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N-Hydroxy-2-(pyridin-4-YL)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(pyridin-4-YL)ethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-2-(pyridin-2-YL)ethanimidamide
- N-Hydroxy-2-(pyridin-3-YL)ethanimidamide
Comparison
Compared to its analogs, N-Hydroxy-2-(pyridin-4-YL)ethanimidamide exhibits unique properties due to the position of the pyridine nitrogen. This positional difference affects its reactivity, binding affinity, and overall biological activity. The 4-position pyridine derivative is often preferred in certain applications due to its enhanced stability and specific interaction profiles .
Properties
IUPAC Name |
N'-hydroxy-2-pyridin-4-ylethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c8-7(10-11)5-6-1-3-9-4-2-6/h1-4,11H,5H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLBLKXTGWSMPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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